molecular formula C17H16N2O2 B7911579 Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate CAS No. 109461-77-0

Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B7911579
CAS No.: 109461-77-0
M. Wt: 280.32 g/mol
InChI Key: IKTNPOHCRGKXMV-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry The structure of this compound includes an imidazo[1,2-a]pyridine core, which is a fused bicyclic system containing both imidazole and pyridine rings

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-21-17(20)14-8-9-16-18-15(11-19(16)10-14)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTNPOHCRGKXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301187185
Record name Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-77-0
Record name Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109461-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301187185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reactions: One common method for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones.

    Cycloisomerization: Another method involves the cycloisomerization of N-propargylpyridiniums in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs catalytic processes. For example, palladium-catalyzed Sonogashira-cyclization cascade reactions have been used to generate a wide range of imidazo[1,2-a]pyridine derivatives . These methods are advantageous due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: N-oxides.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Halogenated or alkylated imidazo[1,2-a]pyridines.

Scientific Research Applications

Chemistry: Imidazo[1,2-a]pyridines are valuable scaffolds in organic synthesis. They are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: These compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are used in the development of drugs for treating diseases such as peptic ulcers, insomnia, and hepatic encephalopathy .

Industry: In the industrial sector, imidazo[1,2-a]pyridines are used in the production of dyes, pigments, and other fine chemicals .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridines varies depending on their specific biological activity. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity. Others may interact with cellular receptors, modulating signal transduction pathways . The molecular targets and pathways involved are diverse and depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

  • 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyridine-3-carbohydrizides
  • Zolpidem tartrate

Comparison: Ethyl 2-(4-methylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of the ethyl ester group, which can influence its solubility and reactivity. Compared to other imidazo[1,2-a]pyridine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in medicinal chemistry .

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